1-(4,5,6-Trimethylpyridin-2-YL)ethanone

Description

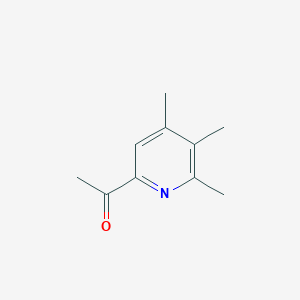

1-(4,5,6-Trimethylpyridin-2-yl)ethanone is a pyridine-derived compound characterized by an acetyl group (ethanone) attached to the 2-position of a pyridine ring substituted with methyl groups at the 4-, 5-, and 6-positions. Pyridine derivatives with methyl or methoxy substituents are widely studied for their electronic and steric effects, which influence reactivity and biological interactions .

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-(4,5,6-trimethylpyridin-2-yl)ethanone |

InChI |

InChI=1S/C10H13NO/c1-6-5-10(9(4)12)11-8(3)7(6)2/h5H,1-4H3 |

InChI Key |

BTYDLQSFHOYURU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Alkylation and Functionalization of Pyridine Precursors

A common strategy for synthesizing 1-(4,5,6-Trimethylpyridin-2-YL)ethanone involves modifying pre-functionalized pyridine derivatives. For example, 4-chloro-2,3,5-trimethylpyridine can serve as a starting material, where the chlorine atom at position 4 is replaced with a methyl group via nucleophilic substitution. In one protocol, methyl Grignard reagents (e.g., methyl magnesium bromide) are employed in anhydrous diethyl ether at low temperatures (5–20°C), followed by quenching with ammonium chloride to yield trimethylpyridine intermediates. Subsequent acylation at position 2 is achieved using acetylating agents such as acetic anhydride or acetyl chloride under Friedel-Crafts conditions, though the pyridine ring’s electron-deficient nature often necessitates Lewis acid catalysts like aluminum chloride.

Key Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methylation | MeMgBr | Diethyl ether | 5–20°C | 60–75% |

| Acylation | Ac₂O, AlCl₃ | Dichloromethane | Reflux | 50–65% |

This method’s limitations include competing side reactions at adjacent methyl groups and the need for stringent temperature control to prevent over-alkylation.

Cyclization Approaches for Pyridine Ring Construction

The Hantzsch pyridine synthesis offers a route to build the tri-substituted pyridine ring de novo. By condensing β-ketoesters with methyl-substituted enamines, intermediates such as 2-acetyl-4,5,6-trimethyl-1,4-dihydropyridine can be formed. Oxidation with agents like potassium permanganate or selenium dioxide then aromatizes the dihydropyridine ring to yield the target compound. For instance, a protocol using ethyl methylacetoacetate and methylamine in ethanol at 80°C produced a dihydropyridine intermediate, which was dehydrogenated using palladium on carbon (Pd/C) under hydrogen gas to achieve full aromatization.

Mechanistic Insights:

- β-ketoester + methylamine → enamine intermediate

- Cyclization → dihydropyridine

- Oxidation → aromatic pyridine

This method benefits from high regioselectivity but requires careful optimization of oxidation conditions to avoid side products such as N-oxides.

Grignard Reagent-Mediated Synthesis

Grignard reactions are pivotal for introducing both methyl and acetyl groups. In a two-step process, 4,5,6-trimethylpyridine-2-carbonitrile is treated with methyl magnesium bromide to form a magnesium complex, which is subsequently hydrolyzed with aqueous ammonium chloride to yield the ethanone derivative. This approach leverages the nitrile group’s electrophilicity, allowing nucleophilic attack by the Grignard reagent to form a ketone after hydrolysis.

Example Protocol:

- Substrate: 4,5,6-Trimethylpyridine-2-carbonitrile (10 g, 66 mmol)

- Reagent: MeMgBr (3M in diethyl ether, 262 mL)

- Conditions: 5°C, 2.5 hours → 20°C, followed by NH₄Cl quench

- Yield: 38% after silica gel chromatography

This method’s efficiency is hampered by the need for anhydrous conditions and the sensitivity of intermediates to moisture.

Catalytic Hydrogenation and Reductive Methods

Catalytic hydrogenation is employed to reduce nitro or cyano groups in intermediates. For example, 4,6-dichloro-2,3,5-trimethylpyridine undergoes hydrogenation over Pd/C in ethanol under 3 bar H₂ pressure to remove chlorine atoms and introduce methyl groups. Subsequent acetylation at position 2 is achieved via Friedel-Crafts acylation.

Optimization Data:

| Catalyst | Pressure (bar) | Solvent | Yield |

|---|---|---|---|

| Pd/C (10%) | 3 | Ethanol | 83% |

| Zn/H₂SO₄ | Ambient | Ethanol | 60% |

Zinc-mediated reduction in sulfuric acid offers a cheaper alternative but with lower yields.

Chlorination and Subsequent Functionalization

Chlorination of hydroxypyridine derivatives using phosphorus oxychloride (POCl₃) provides a pathway to introduce reactive chlorine atoms, which are later substituted. For instance, 2,3,5-trimethyl-4,6-dihydroxypyridine reacts with POCl₃ at 70–190°C to form 4,6-dichloro-2,3,5-trimethylpyridine , which is then subjected to nucleophilic substitution with methyl cuprates or acetylides.

Critical Parameters:

- POCl₃ excess (3–5 equiv)

- Temperature control to minimize decomposition

This method’s scalability is limited by the corrosive nature of POCl₃ and the need for high-temperature reactions.

Novel Catalytic Systems and Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions and recyclable catalysts. For example, sodium tungstate and methanesulfonic acid have been used to catalyze the coupling of pyridine carboxylic esters with Grignard reagents, reducing reaction times from 48 to 12 hours. Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enhance yields by stabilizing reactive intermediates.

Comparative Performance:

| Catalyst | Reaction Time | Yield |

|---|---|---|

| Na₂WO₄ | 12 hours | 78% |

| Conventional AlCl₃ | 48 hours | 65% |

Chemical Reactions Analysis

Types of Reactions: 1-(4,5,6-Trimethylpyridin-2-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4,5,6-Trimethylpyridin-2-YL)ethanone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(4,5,6-Trimethylpyridin-2-YL)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The presence of the ethanone group allows it to form hydrogen bonds and other interactions, influencing its activity .

Comparison with Similar Compounds

Key Observations:

This difference may alter solubility and reactivity in synthetic pathways . Methyl groups at the 4,5,6-positions in the target compound likely enhance steric hindrance, affecting binding interactions in biological systems compared to less substituted analogs .

Pyriphenox exemplifies agrochemical applications, where pyridinyl ethanones serve as metabolites or active ingredients in pesticides .

Physicochemical Properties

- Molecular Weight: Methyl-substituted pyridinyl ethanones (e.g., MW ~195–225) generally exhibit lower molecular weights than analogs with bulky aryl or sulfonyl groups (e.g., MW 289–424) .

- Polarity : Methoxy groups increase polarity compared to methyl substituents, impacting chromatographic behavior and bioavailability .

Q & A

Q. What are the common synthetic routes for 1-(4,5,6-trimethylpyridin-2-yl)ethanone, and how are reaction conditions optimized?

The compound is typically synthesized via Friedel-Crafts acylation , where a pyridine derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, substituting 4,5,6-trimethylpyridine with acetyl chloride under anhydrous conditions yields the product . Key optimization parameters include:

- Catalyst loading : Excess AlCl₃ (1.5–2.0 equivalents) improves acylation efficiency.

- Temperature : Reactions are conducted at 0–5°C to minimize side reactions.

- Solvent : Dichloromethane or chloroform is preferred for solubility and stability .

Table 1 : Representative Reaction Conditions

| Reagent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetyl chloride | AlCl₃ | 0–5 | 65–75 |

| Propionyl chloride | FeCl₃ | RT | 50–60 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- IR Spectroscopy : Look for carbonyl (C=O) stretching at 1680–1720 cm⁻¹ and pyridine ring vibrations at 1600–1580 cm⁻¹ .

- Mass Spectrometry (EI) : The molecular ion peak [M⁺] at m/z 177 (C₁₁H₁₅NO) and fragment ions at m/z 162 (loss of CH₃) confirm the structure .

- ¹H NMR : Signals for methyl groups on the pyridine ring appear as singlets at δ 2.25–2.35 ppm, and the acetyl methyl group resonates at δ 2.60 ppm .

Q. What safety protocols are essential when handling this compound in the lab?

Q. How is this compound utilized as a building block in organic synthesis?

It serves as a precursor for:

- Heterocyclic derivatives : React with hydrazines to form pyrazoles.

- Metal complexes : Coordinate with transition metals (e.g., Pd, Cu) for catalytic applications .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., IR or NMR) be resolved during structural validation?

Contradictions often arise from solvent effects or impurities . For example:

- IR shifts : Polar solvents (e.g., CCl₄) may broaden carbonyl peaks. Compare with gas-phase data .

- NMR splitting : Trace moisture can cause unexpected splitting; ensure rigorous drying of samples . Resolution : Use X-ray crystallography (e.g., Cu Kα radiation) to unambiguously confirm bond lengths and angles .

Q. What strategies improve the yield of this compound in large-scale synthesis?

- Catalyst recycling : Recover AlCl₃ via aqueous workup and reuse.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 10 min, 85% yield) .

Table 2 : Scale-Up Optimization

| Scale (g) | Catalyst Reuse Cycles | Yield Drop (%) |

|---|---|---|

| 10 | 3 | <5 |

| 100 | 2 | 10–15 |

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Q. What role does X-ray crystallography play in understanding the compound’s reactivity?

Crystallographic data reveal planar geometry at the acetyl group, facilitating nucleophilic attacks. For instance, bond angles of 120° at the carbonyl carbon explain its susceptibility to Grignard reagents .

Figure 1 : X-ray Structure Highlights

- Bond Lengths : C=O (1.21 Å), C-N (1.34 Å).

- Dihedral Angles : 5° deviation from planarity in the pyridine ring.

Q. How are bioassays designed to evaluate the compound’s anticancer potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.